molecular formula C10H7BrF3IO B14053660 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one

Katalognummer: B14053660
Molekulargewicht: 406.96 g/mol
InChI-Schlüssel: UJDSZIJHFSAPMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step synthetic routes. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product with high purity.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive bromine, iodine, and trifluoromethyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context of its use in chemical reactions and applications.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

These compounds share similar structural features but differ in the specific halogen and functional groups attached to the phenyl ring

Eigenschaften

Molekularformel

C10H7BrF3IO

Molekulargewicht

406.96 g/mol

IUPAC-Name

1-bromo-3-[2-iodo-6-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IO/c11-5-6(16)4-7-8(10(12,13)14)2-1-3-9(7)15/h1-3H,4-5H2

InChI-Schlüssel

UJDSZIJHFSAPMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)I)CC(=O)CBr)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.